(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidine-2,4-dione core with a substituted phenyl group and a fluorophenyl methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with 3-(2-fluorophenyl)methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer or neurological disorders due to its ability to modulate specific molecular pathways.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
- (5E)-5-[[3-[(2-bromophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
- (5E)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione lies in its fluorine substitution, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-14-7-2-1-5-12(14)10-23-13-6-3-4-11(8-13)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFEHDTTVYIAU-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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